molecular formula C34H38Si2 B14315452 (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] CAS No. 113374-39-3

(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]

Cat. No.: B14315452
CAS No.: 113374-39-3
M. Wt: 502.8 g/mol
InChI Key: ZGRRDVFMIZMYQP-UHFFFAOYSA-N
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Description

(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is a complex organosilicon compound characterized by its unique structure, which includes both phenyl and silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of tetraphenylethane derivatives with ethenyl(dimethyl)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] can undergo oxidation reactions, often resulting in the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions may lead to the formation of simpler silane compounds.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silane compounds.

Scientific Research Applications

Chemistry: In chemistry, (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique structure makes it a subject of interest for research into new materials and potential biomedical applications.

Industry: In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane] involves its interaction with various molecular targets, depending on the specific reaction or application. In catalytic processes, the compound may act as a ligand, facilitating the formation of reactive intermediates. The pathways involved can include coordination with metal centers and subsequent activation of substrates.

Comparison with Similar Compounds

    Tetraphenylethylene: Similar in structure but lacks the silane groups.

    Dimethylsilane derivatives: Share the silane component but differ in the organic substituents.

This detailed article provides a comprehensive overview of (1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane], covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

113374-39-3

Molecular Formula

C34H38Si2

Molecular Weight

502.8 g/mol

IUPAC Name

ethenyl-[2-[ethenyl(dimethyl)silyl]-1,1,2,2-tetraphenylethyl]-dimethylsilane

InChI

InChI=1S/C34H38Si2/c1-7-35(3,4)33(29-21-13-9-14-22-29,30-23-15-10-16-24-30)34(36(5,6)8-2,31-25-17-11-18-26-31)32-27-19-12-20-28-32/h7-28H,1-2H2,3-6H3

InChI Key

ZGRRDVFMIZMYQP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C)(C)C=C

Origin of Product

United States

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